An In-depth Technical Guide to 1-Chloro-3-(1-phenylvinyl)benzene
An In-depth Technical Guide to 1-Chloro-3-(1-phenylvinyl)benzene
Executive Summary
This technical guide provides a comprehensive overview of 1-Chloro-3-(1-phenylvinyl)benzene (CAS No. 29265-81-4), a versatile chemical intermediate with significant potential in pharmaceutical development, polymer science, and advanced materials research. This document delves into the compound's physicochemical properties, spectroscopic profile, and plausible synthetic pathways. Furthermore, it explores its chemical reactivity, key applications, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes foundational chemical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in innovative research and development projects.
Physicochemical and Spectroscopic Profile
1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a substituted styrene derivative.[1] The presence of a chlorine atom on one aromatic ring and a vinyl linkage to a second phenyl group imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.[1]
Key Identifiers and Properties
The fundamental properties of 1-Chloro-3-(1-phenylvinyl)benzene are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29265-81-4 | [1] |
| Molecular Formula | C₁₄H₁₁Cl | [1] |
| Molecular Weight | 214.69 g/mol | [1] |
| Appearance | Yellow Liquid | [1] |
| Purity | ≥ 97% (Assay) | [1] |
| MDL Number | MFCD06658409 | [1] |
| PubChem ID | 12634148 | [1] |
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-7.6 ppm) due to the presence of two distinct phenyl rings. The vinyl protons will appear as two distinct singlets (or very closely coupled doublets, a geminal coupling) in the 5.0-6.0 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals in the aromatic region (~125-145 ppm). The vinylic carbons are expected around 115 ppm (CH₂) and 148 ppm (quaternary carbon).
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
|---|---|---|---|
| Vinyl Protons (CH₂) | 5.4 - 5.9 (2H, two singlets) | ~115 | Geminal protons on the double bond. |
| Quaternary Vinyl C | - | ~148 | Attached to both phenyl rings. |
| Unsubstituted Phenyl Ring | 7.2 - 7.4 (5H, multiplet) | 127-129 | Standard chemical shifts for a monosubstituted benzene ring. |
| Chloro-substituted Phenyl Ring | 7.1 - 7.5 (4H, multiplet) | 126-135 | Chlorine atom causes slight shifts in adjacent proton and carbon signals. The carbon bearing the chlorine (C-Cl) is expected around 134 ppm. |
| Quaternary Phenyl Cs | - | 140-143 | Carbons attached to the vinyl group. |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic rings (~3050-3100 cm⁻¹), C=C stretching of the aromatic rings (~1600, 1490, 1450 cm⁻¹), C=C stretching of the vinyl group (~1630 cm⁻¹), and a strong C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹).[3]
Mass Spectrometry (MS): The electron ionization mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.[2]
Synthesis and Mechanistic Insights
A direct, published synthesis protocol for 1-Chloro-3-(1-phenylvinyl)benzene is not widely documented. However, a highly plausible and efficient two-step synthesis can be designed based on fundamental organometallic and elimination reactions. The proposed pathway involves a Grignard reaction followed by an acid-catalyzed dehydration.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the vinyl group via a dehydration reaction, leading back to a tertiary alcohol. This alcohol can be formed from the nucleophilic addition of a phenyl Grignard reagent to a suitable ketone.
Caption: Retrosynthetic pathway for 1-Chloro-3-(1-phenylvinyl)benzene.
Proposed Synthesis Protocol
This protocol is a self-validating system. The success of Step 1 (the Grignard reaction) is confirmed by the disappearance of the ketone starting material (monitored by TLC) and the formation of the intermediate alcohol. The success of Step 2 is confirmed by the formation of the final product and the disappearance of the alcohol, often accompanied by the visual formation of water.
Step 1: Synthesis of 1-(3-chlorophenyl)-1-phenylethanol via Grignard Reaction
-
Causality: This step utilizes the powerful nucleophilicity of the phenyl Grignard reagent to attack the electrophilic carbonyl carbon of 3-chloroacetophenone, forming a new carbon-carbon bond and, after workup, the desired tertiary alcohol intermediate.[5] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic sources like water.[6]
-
Protocol:
-
Apparatus Setup: All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (Nitrogen or Argon).[6]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. In the dropping funnel, add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF.[7]
-
Add a small portion of the bromobenzene solution to the magnesium. Initiation may require gentle warming or the addition of a small iodine crystal. An exothermic reaction and the formation of a cloudy, grayish-brown solution indicates the reaction has started.[7]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.[6]
-
Addition to Ketone: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Dissolve 3-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the Grignard reagent. A color change (often to a deep red or orange) and an exothermic reaction are expected.[8] Maintain the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the ketone.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol and precipitates magnesium salts.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-1-phenylethanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Acid-Catalyzed Dehydration to 1-Chloro-3-(1-phenylvinyl)benzene
-
Causality: This step employs an E1 elimination mechanism. A strong acid (like sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Departure of water generates a stable tertiary carbocation, which then eliminates a proton to form the thermodynamically favored double bond of the final product.[9][10]
-
Protocol:
-
Place the crude 1-(3-chlorophenyl)-1-phenylethanol from Step 1 into a round-bottom flask equipped with a Dean-Stark apparatus or a simple distillation setup.
-
Add a solvent such as toluene and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq., or a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux. Water will be formed and can be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting alcohol is no longer present.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, 1-Chloro-3-(1-phenylvinyl)benzene, can be purified by vacuum distillation or silica gel column chromatography to yield a yellow liquid.
-
Chemical Reactivity and Synthetic Utility
The dual functionality of 1-Chloro-3-(1-phenylvinyl)benzene—an electrophilic aromatic ring and a polymerizable vinyl group—makes it a highly valuable synthetic intermediate.[1]
Cross-Coupling Reactions
The aryl chloride moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position, enabling the construction of complex molecular architectures. For example, a Suzuki coupling can be used to introduce a new aryl or alkyl group.
Caption: General workflow for a Suzuki cross-coupling reaction.
Electrophilic Aromatic Substitution
The chloro-substituted ring is deactivated towards electrophilic aromatic substitution, while the unsubstituted phenyl ring remains active. The vinyl group is also a site for electrophilic addition. This differential reactivity can be exploited for selective functionalization of the molecule.[11]
Polymerization
Like styrene, the vinyl group can undergo polymerization (free-radical, cationic, or anionic) to produce specialty polymers. The presence of the chloro-phenyl moiety can enhance properties such as thermal stability, flame retardancy, and refractive index, making these polymers suitable for advanced materials in the automotive and electronics industries.[1]
Applications in Research and Development
The unique structure of 1-Chloro-3-(1-phenylvinyl)benzene makes it a key starting material in several high-value R&D areas:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for creating complex molecules with specific biological activities.[1] Its structure can be found in scaffolds for developing novel anti-cancer agents or fungicides.
-
Materials Science: It is employed in creating advanced materials with tailored optical and electronic properties, which are beneficial for applications in sensors and display technologies.[1]
-
Polymer Chemistry: As a monomer, it is used to produce specialty polymers with enhanced thermal stability and mechanical strength.[1]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 1-Chloro-3-(1-phenylvinyl)benzene is not universally available. Therefore, handling precautions should be based on structurally similar compounds like chlorobenzene and other chlorinated aromatic hydrocarbons.[12]
Hazard Identification
The following table summarizes the anticipated hazards.
| Hazard Type | Classification | Precautionary Statement | Source(s) |
| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames. | [12] |
| Health Hazards | Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2) | H332: Harmful if inhaled.H315: Causes skin irritation. Avoid breathing vapors. Wear protective gloves and clothing. | [12] |
| Environmental | Toxic to aquatic life with long-lasting effects. | H411: Avoid release to the environment. |
Recommended Handling Protocols
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep the compound away from ignition sources, as it is flammable.
-
Ground and bond containers when transferring material to prevent static discharge.[12]
-
Avoid contact with strong oxidizing agents.[13]
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is between 0-8 °C for long-term stability.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Chloro-3-(1-phenylvinyl)benzene is a high-value chemical intermediate with a diverse range of applications spanning from medicinal chemistry to materials science. Its synthesis, while not commonly published, can be reliably achieved through a robust Grignard reaction followed by dehydration. Its distinct reactive sites—the aryl chloride and the vinyl group—offer chemists a versatile platform for constructing complex molecules and advanced polymers. Adherence to strict safety protocols based on analogous compounds is essential for its handling and use. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
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